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4-Ethyl-1,2-bis(1-phenylethyl)benzene

Cat. No.: B12648882
CAS No.: 84255-49-2
M. Wt: 314.5 g/mol
InChI Key: HIWZLNTZYOZWBH-UHFFFAOYSA-N
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Description

Rationale for Investigation of 4-Ethyl-1,2-bis(1-phenylethyl)benzene

The scientific intrigue of this compound stems from several key structural features that suggest a rich stereochemical landscape.

The structure of this compound contains two stereogenic centers, located at the benzylic carbons of the two 1-phenylethyl substituents. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n possible stereoisomers. For this compound, this would imply the potential existence of up to four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers of each other, while the (R,S) and (S,R) isomers form another enantiomeric pair. These pairs are diastereomers of each other, meaning they have different physical properties.

Conformational Isomerism: Due to the steric bulk of the 1-phenylethyl groups, free rotation around the single bonds connecting them to the benzene (B151609) ring would be significantly hindered. This restricted rotation can lead to the existence of stable conformational isomers, or conformers. uni.lu The study of conformational preferences in substituted benzenes often involves computational methods to determine the most stable arrangements. rsc.org

Atropisomerism: The steric hindrance between the two adjacent 1-phenylethyl groups at positions 1 and 2 of the benzene ring raises the possibility of atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual rotamers. wikipedia.org For atropisomerism to be observed, the rotational barrier typically needs to be substantial, often considered to be above 20-23 kcal/mol. researchgate.netacs.org Given the bulky nature of the substituents in this compound, it is plausible that distinct, non-interconverting atropisomers could exist.

Molecules with well-defined three-dimensional structures and multiple chiral elements are of significant interest in the field of chiral recognition. Chiral recognition is a fundamental process in biology and chemistry where a chiral molecule interacts differently with the enantiomers of another chiral compound. The specific spatial arrangement of the phenyl and ethyl groups in the stereoisomers of this compound could create unique chiral pockets or surfaces. This makes it a theoretically interesting candidate for studies in asymmetric synthesis and catalysis, where such molecules can act as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. nih.govnih.gov

Overview of Research Objectives

Due to the limited specific experimental data on this compound, the primary objective of this article is to provide a theoretical analysis of its structure and potential properties based on established chemical principles. The focus is on elucidating the expected stereochemical complexity and the potential for conformational and atropisomeric isomerism. This theoretical framework can serve as a foundation for future experimental investigations into this and structurally related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26 B12648882 4-Ethyl-1,2-bis(1-phenylethyl)benzene CAS No. 84255-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84255-49-2

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

4-ethyl-1,2-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)24(17-20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3

InChI Key

HIWZLNTZYOZWBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies the primary disconnections at the carbon-carbon bonds between the central benzene (B151609) ring and the benzylic carbons of the two 1-phenylethyl moieties. This approach simplifies the complex structure into more readily available starting materials.

Strategic Formation of Carbon-Carbon Bonds for Aryl Substitution

The most logical retrosynthetic disconnection breaks the bonds formed during the alkylation of the aromatic ring. This leads to a key precursor, ethylbenzene (B125841), and a C8 electrophilic synthon, such as 1-phenylethyl halide or styrene. The primary challenge in the forward synthesis is controlling the regioselectivity of the dialkylation to achieve the desired 1,2-disubstitution pattern on the ethylbenzene ring, as ortho-para directing effects of the ethyl group would favor substitution at the para and ortho positions.

Another key strategic consideration is the potential for Friedel-Crafts-type reactions, which are classic C-C bond-forming reactions for aryl systems. However, the introduction of two bulky groups adjacent to each other and to the existing ethyl group presents significant steric hindrance, which must be managed through optimized reaction conditions or alternative coupling strategies.

Introduction of Chiral 1-Phenylethyl Moieties

The 1-phenylethyl groups each contain a chiral center at the benzylic carbon. A comprehensive synthetic plan must therefore address the stereochemical outcome. The introduction of these chiral moieties can be approached in two primary ways:

Use of a Chiral Starting Material: Employing an enantiomerically pure 1-phenylethyl derivative (e.g., (R)-1-phenylethanol or (S)-1-phenylethanol) as the alkylating agent. This strategy transfers the existing chirality to the final product.

Asymmetric Synthesis: Creating the chiral centers during the reaction sequence using a chiral catalyst or auxiliary. This is often a more elegant and efficient approach for controlling the absolute and relative stereochemistry of the final product.

The target molecule has two stereocenters, leading to the possibility of (R,R), (S,S), and meso (R,S) diastereomers. The synthetic route must be designed to selectively produce the desired stereoisomer.

Alkylation Strategies for Benzene Core Functionalization

The core of the synthesis involves the alkylation of an ethylbenzene precursor. Several classical and modern alkylation methods are viable, each with its own set of advantages and challenges.

Friedel-Crafts Alkylation Approaches for Aryl Substitution

Friedel-Crafts alkylation is a primary method for attaching alkyl groups to an aromatic ring. In a plausible synthesis of 4-Ethyl-1,2-bis(1-phenylethyl)benzene, ethylbenzene could be reacted with a 1-phenylethyl electrophile, such as 1-phenylethyl chloride, in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃.

However, this approach is fraught with challenges:

Polyalkylation: The initial mono-alkylation product is more reactive than the starting material, often leading to multiple alkyl groups being added to the ring.

Regioselectivity: The ethyl group is an ortho-, para-director. The first alkylation would likely yield a mixture of 2-ethyl-1-(1-phenylethyl)benzene and 4-ethyl-1-(1-phenylethyl)benzene. Separating these isomers would be necessary before proceeding.

Rearrangements: Carbocation intermediates in Friedel-Crafts reactions are prone to rearrangement to form more stable carbocations.

Steric Hindrance: Introducing the second 1-phenylethyl group ortho to the first is sterically hindered, likely requiring harsh reaction conditions that could lead to side products.

Table 1: Comparison of Potential Lewis Acid Catalysts for Friedel-Crafts Alkylation

CatalystTypical ReactivityAdvantagesDisadvantages
AlCl₃HighStrong catalyst, effective for less reactive ringsCan promote polyalkylation and rearrangements
FeCl₃ModerateMilder than AlCl₃, often more selectiveMay require higher temperatures or longer reaction times
ZnCl₂MildUseful for sensitive substratesOften requires co-catalysts or forcing conditions
BF₃·OEt₂ModerateEasy to handle liquidCan be less effective for sterically hindered reactions

Grignard Reaction-Based Syntheses of Substituted Benzenes

An alternative to Friedel-Crafts chemistry involves the use of organometallic reagents. A Grignard-based approach could offer better control over regioselectivity. For instance, a suitably di-halogenated ethylbenzene precursor could undergo sequential cross-coupling reactions with a 1-phenylethyl Grignard reagent ((1-phenylethyl)MgBr).

A plausible, albeit lengthy, route could be:

Bromination of ethylbenzene to yield 1-bromo-4-ethylbenzene.

Introduction of a second bromo group at an ortho position, which would require specific directing group strategies.

Sequential or one-pot palladium-catalyzed cross-coupling reactions (e.g., Kumada coupling) with (1-phenylethyl)MgBr.

This method avoids carbocation rearrangements and offers precise control over the substitution pattern, though it requires a more complex synthesis of the starting dihalide.

Stereoselective and Enantioselective Synthesis Pathways

Achieving stereocontrol is arguably the most sophisticated aspect of synthesizing this compound.

If starting with a racemic alkylating agent, a mixture of diastereomers ((R,R), (S,S), and meso) will be formed. Their separation would likely require chiral chromatography.

A more advanced approach involves diastereoselective synthesis. For example, if the first 1-phenylethyl group is introduced as a single enantiomer, it can act as a chiral auxiliary, directing the entry of the second group. This "substrate-controlled" diastereoselection can favor the formation of one diastereomer over the others due to steric interactions in the transition state.

Enantioselective synthesis would involve using a chiral catalyst to control the formation of the stereocenters. For example, a Friedel-Crafts reaction could potentially be rendered enantioselective by using a chiral Lewis acid catalyst. Research in this area has identified chiral complexes of copper, scandium, and other metals that can catalyze the enantioselective alkylation of aromatic rings with high enantiomeric excess (ee).

Table 2: Potential Stereoselective Synthesis Strategies

StrategyDescriptionExpected OutcomeKey Challenge
Chiral Substrate Use of enantiopure (R)- or (S)-1-phenylethyl halide as the alkylating agent.Formation of a mixture of diastereomers (e.g., (R,R) and (R,S)).Controlling the diastereomeric ratio during the second alkylation.
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction, and is later removed.High diastereoselectivity for the formation of the two adjacent chiral centers.Adds extra steps for attachment and removal of the auxiliary.
Chiral Catalyst A chiral Lewis acid or transition metal complex is used to catalyze the alkylation.Direct formation of an enantiomerically enriched product (e.g., high ee of the (R,R) isomer).Identifying a catalyst that is effective for this specific sterically demanding transformation.

Diastereoselective Approaches for Chiral Induction

Specific diastereoselective approaches for the synthesis of this compound have not been reported.

In a general context, diastereoselective synthesis aims to preferentially produce one diastereomer over others. For a molecule with two chiral centers like this compound, this is crucial for controlling its three-dimensional structure. A hypothetical diastereoselective strategy could involve the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into one of the reactants to guide the formation of a new stereocenter in a predictable orientation relative to the auxiliary's own stereocenter. After the reaction, the auxiliary is removed, leaving the desired diastereomer of the product. Another approach could be substrate-controlled diastereoselection, where an existing stereocenter in the starting material directs the formation of a new stereocenter. For instance, if one of the 1-phenylethyl groups was already in place on the ethylbenzene ring, its stereochemistry could influence the stereochemical outcome of the addition of the second 1-phenylethyl group.

Asymmetric Catalysis in C-C Bond Formation

There is no published research detailing the application of asymmetric catalysis in the C-C bond formation for the synthesis of this compound.

Asymmetric catalysis is a powerful tool for creating chiral molecules with a high degree of enantiomeric purity. nist.gov This methodology employs a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, a hypothetical approach could involve a chiral Lewis acid-catalyzed Friedel-Crafts reaction. nist.gov Chiral Lewis acids can coordinate to the reactants in a way that favors one pathway, leading to the formation of one enantiomer over the other. nist.gov Another potential route is the asymmetric hydrogenation of a precursor molecule. For example, if a precursor with two styrenyl groups attached to the ethylbenzene core was synthesized, it could potentially be hydrogenated using a chiral catalyst to create the two stereocenters in the 1-phenylethyl groups with specific stereochemistry.

The development of such a catalytic system would require significant screening and optimization of catalysts, ligands, and reaction conditions to achieve high yield and stereoselectivity.

Biocatalytic Transformations of Aromatic Precursors to Chiral Derivatives

Specific biocatalytic methods for the synthesis of this compound or its chiral derivatives have not been documented in the scientific literature.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions and often provide excellent stereocontrol. A hypothetical biocatalytic route to a chiral precursor of this compound could involve the enzymatic reduction of a ketone. For instance, a diketone precursor, 1,2-di(phenylacetyl)-4-ethylbenzene, could potentially be reduced to a diol with specific stereochemistry using ketoreductase enzymes. This chiral diol could then be further chemically modified to yield the target compound. Another possibility is the use of transaminases for the asymmetric synthesis of chiral amines from ketones, which could then be converted to the desired product.

Methodological Advancements in Purification and Isolation of Stereoisomers

There are no specific reports on the purification and isolation of the stereoisomers of this compound.

Given that the synthesis of this compound would likely result in a mixture of diastereomers and enantiomers, their separation would be a critical step. The purification of stereoisomers generally relies on chromatographic or crystallization techniques.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. For diastereomers, which have different physical properties, separation by standard chromatographic techniques such as silica (B1680970) gel column chromatography or reverse-phase HPLC is often feasible.

Fractional crystallization is another potential method for separating diastereomers. This technique relies on the differences in solubility between diastereomers in a particular solvent. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize one diastereomer from the mixture. For the separation of enantiomers, they can first be converted into a mixture of diastereomeric salts by reaction with a chiral resolving agent. These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Stereochemical Investigations and Conformational Analysis

Identification and Characterization of Stereoisomers

The stereoisomers of a molecule are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 4-Ethyl-1,2-bis(1-phenylethyl)benzene, several types of stereoisomerism are possible.

A primary source of chirality in this compound is the presence of two 1-phenylethyl substituents. Each of these groups contains a stereogenic carbon atom—the carbon bonded to the central benzene (B151609) ring, a phenyl group, a methyl group, and a hydrogen atom. According to the Cahn-Ingold-Prelog priority rules, these stereocenters can exist in either an (R) or (S) configuration. With two such chiral centers, there is the potential for multiple stereoisomers.

The presence of two chiral centers in the molecule leads to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For this compound, the following combinations of configurations for the two 1-phenylethyl groups are possible:

(R,R)

(S,S)

(R,S)

(S,R)

The (R,R) and (S,S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. The (R,S) and (S,R) isomers are also an enantiomeric pair. However, the relationship between the (R,R) isomer and the (R,S) isomer is diastereomeric. Due to the unsymmetrical substitution pattern of the central benzene ring (an ethyl group at position 4), the (R,S) and (S,R) forms are not meso compounds and are chiral. Therefore, a total of four stereoisomers based on the chiral centers of the 1-phenylethyl groups are predicted.

Stereoisomer ConfigurationRelationship
(R,R)Enantiomer of (S,S)
(S,S)Enantiomer of (R,R)
(R,S)Enantiomer of (S,R)
(S,R)Enantiomer of (R,S)
(R,R) and (R,S)Diastereomers
(S,S) and (R,S)Diastereomers

This table illustrates the potential stereoisomeric relationships in this compound arising from its two chiral centers.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual rotamers. wikipedia.org This phenomenon is commonly observed in ortho-substituted biaryl compounds, where bulky substituents prevent free rotation around the aryl-aryl bond. wikipedia.org

In the case of this compound, the two bulky 1-phenylethyl groups are situated at adjacent positions (1 and 2) on the benzene ring. This ortho-substitution pattern leads to significant steric hindrance between these groups. This steric strain could potentially restrict the rotation of the phenylethyl groups around the C(aryl)-C(substituent) bonds to a degree that gives rise to stable atropisomers. wikipedia.org The energy barrier required for the isolation of atropisomers is generally considered to be around 93 kJ/mol (22 kcal/mol) at room temperature. wikipedia.org Without specific experimental or computational data for this compound, it is not possible to definitively state whether it exhibits atropisomerism. However, the structural features strongly suggest that the potential for such isomerism should be considered.

Planar chirality arises when a molecule has a plane of chirality, meaning that it is not superimposable on its mirror image due to the arrangement of substituents in and out of that plane. For a molecule to be planar chiral, it must lack a plane of symmetry perpendicular to the chiral plane. In substituted benzenes, the plane of the aromatic ring itself can be the chiral plane. nih.gov

For this compound, the substitution pattern on the benzene ring is asymmetric. The presence of three different substituents (two 1-phenylethyl groups and one ethyl group) at positions 1, 2, and 4 breaks the symmetry of the benzene ring. This lack of symmetry, combined with the out-of-plane arrangement of the atoms in the phenylethyl substituents, could potentially lead to planar chirality. However, a detailed analysis of the molecular symmetry in its stable conformations would be required to confirm this.

Conformational Dynamics of the Substituted Benzene Core

The conformational dynamics of this compound are primarily governed by the rotational barriers around the single bonds connecting the substituents to the central benzene ring. These rotations are influenced by steric and electronic effects.

The rotation of the two 1-phenylethyl groups and the ethyl group around their respective bonds to the benzene ring is a key aspect of the molecule's conformational flexibility. The steric bulk of the adjacent 1-phenylethyl groups is expected to create a significant barrier to free rotation.

The rotational barrier for a phenyl group in a substituted benzene is generally low, but it increases with the size of adjacent substituents. For the 1-phenylethyl groups in this compound, the rotation around the C(aryl)-C(phenylethyl) bond would involve the bulky phenyl and methyl components of one group passing by the other. This interaction is expected to result in a substantial rotational energy barrier.

While specific values for this molecule are not available, studies on other sterically hindered molecules provide some context. For example, the barrier to rotation in biphenyls increases significantly with the size of ortho substituents. nih.gov Similarly, computational studies on substituted ureas have shown that the rotational barrier of a phenyl group is influenced by adjacent groups. mnstate.edu A detailed computational study would be necessary to quantify the rotational barriers in this compound and to identify the lowest energy conformations.

Rotational BondInteracting GroupsExpected Barrier Height
C(aryl)-C(phenylethyl) at C11-phenylethyl at C2High
C(aryl)-C(phenylethyl) at C21-phenylethyl at C1 and Ethyl at C4 (meta)High
C(aryl)-C(ethyl) at C41-phenylethyl at C1 (meta) and 1-phenylethyl at C2 (para)Moderate

This table provides a qualitative prediction of the rotational barriers for the substituents in this compound based on steric considerations.

Advanced Spectroscopic and Chiroptical Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR for Structural Assignment

For 4-Ethyl-1,2-bis(1-phenylethyl)benzene, ¹H and ¹³C NMR spectra would provide crucial information for initial structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the central benzene (B151609) ring and the two phenyl groups, as well as signals for the aliphatic protons of the ethyl and phenylethyl moieties. The integration of these signals would correspond to the number of protons in each unique chemical environment. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methine (-CH) and methyl (-CH₃) protons of the two 1-phenylethyl groups would likely appear as a quartet and a doublet, respectively, due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. docbrown.info Separate signals would be expected for the carbons of the ethyl group, the carbons of the two 1-phenylethyl substituents, and the carbons of the central and pendant aromatic rings. The chemical shifts would help differentiate between aliphatic and aromatic carbons, and among the substituted and unsubstituted carbons of the benzene rings. docbrown.info

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

To definitively assign the complex structure and stereochemistry of this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine and methyl protons within the 1-phenylethyl groups and the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the 1-phenylethyl groups and the central benzene ring, and the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical elucidation, NOESY is paramount. It detects through-space interactions between protons. This could help determine the relative orientation of the two 1-phenylethyl groups and their conformation relative to the central benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. docbrown.info

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for both aromatic (around 3100-3000 cm⁻¹) and aliphatic (around 3000-2850 cm⁻¹) hydrogens. docbrown.info Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. docbrown.info The substitution pattern on the central benzene ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations typically give strong signals in Raman spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₂₄H₂₆), high-resolution mass spectrometry (HRMS) would confirm the exact mass and, therefore, its elemental composition. rsc.org The predicted monoisotopic mass is 314.20346 Da. uni.lu Predicted m/z values for common adducts are also available, such as [M+H]⁺ at 315.21074 and [M+Na]⁺ at 337.19268. uni.lu The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing characteristic losses of ethyl and phenylethyl fragments.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 315.21074
[M+Na]⁺ 337.19268
[M-H]⁻ 313.19618
[M]⁺ 314.20291

Data sourced from PubChemLite, predicted values. uni.lu

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the exact conformation of the molecule in the solid state. iucr.orgresearchgate.net Furthermore, as the molecule contains two chiral centers (the benzylic carbons of the 1-phenylethyl groups), X-ray crystallography of a single enantiomer or a diastereomer would unambiguously determine its absolute configuration. iucr.org

Chiroptical Spectroscopy for Chirality Assessment

Given the presence of two stereocenters, this compound is a chiral molecule that can exist as different stereoisomers (diastereomers and enantiomers). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing these isomers in solution. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light, providing a unique spectral signature for each enantiomer. This is crucial for determining enantiomeric purity and for studying stereochemical properties that are not discernible by achiral methods like standard NMR or IR spectroscopy.

Electronic Circular Dichroism (ECD) Spectroscopy for Electronic Transitions and Conformation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions of the electromagnetic spectrum. encyclopedia.pub This differential absorption, known as the Cotton effect, arises from electronic transitions between molecular orbitals. The resulting ECD spectrum, a plot of this difference versus wavelength, is highly sensitive to the absolute configuration and the conformational preferences of the molecule. nih.gov

For a molecule like this compound, which contains multiple phenyl chromophores, ECD is particularly informative. The electronic transitions of the benzene rings (π → π* transitions) can couple, leading to characteristic ECD signals known as exciton (B1674681) couplets. nih.gov The sign and intensity of these couplets are directly related to the spatial arrangement of the chromophores, and therefore to the stereochemistry at the chiral centers.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different possible stereoisomers. ustc.edu.cnresearchgate.netacs.org By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the molecule can be determined with a high degree of confidence. nih.gov

Illustrative ECD Data for a Hypothetical Stereoisomer of this compound

Wavelength (nm)Molar Ellipticity (Δε)Associated Electronic TransitionInterpretation
265+15.2¹Lₐ (Benzene)Positive Cotton effect indicating a specific spatial orientation of the phenyl rings.
240-12.8¹Bₐ (Benzene)Negative Cotton effect contributing to the overall spectral fingerprint.
215+25.6¹Bₑ (Benzene)Strong positive Cotton effect, potentially part of an exciton couplet, highly indicative of absolute configuration.

This table illustrates the type of data obtained from an ECD experiment. The sign and magnitude of the molar ellipticity at specific wavelengths corresponding to the electronic transitions of the phenyl groups would be used to match with theoretical predictions for assigning the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy for Molecular Vibrations and Chirality

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.org This technique probes the chirality associated with molecular vibrations. An VCD spectrum provides a rich fingerprint of the entire molecule's three-dimensional structure, as nearly all fundamental vibrational modes of a chiral molecule are VCD active. bruker.comjascoinc.com

A significant advantage of VCD is its sensitivity to the stereochemistry of the entire molecule, including molecules with multiple chiral centers. gaussian.comvu.nl For this compound, VCD can provide detailed information on the conformation of the ethyl and phenylethyl side chains, as well as the absolute configuration at the two stereogenic centers.

Similar to ECD, the experimental VCD spectrum is typically compared with the spectra calculated for all possible stereoisomers using quantum chemical methods. researchgate.net The excellent agreement between an experimental spectrum and a calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. mdpi.com

Illustrative VCD Data for a Hypothetical Stereoisomer of this compound

Wavenumber (cm⁻¹)Vibrational ModeVCD Signal (ΔA x 10⁻⁴)Stereochemical Significance
3030Aromatic C-H Stretch+0.5The sign and intensity are sensitive to the chiral environment around the phenyl rings.
2965Asymmetric CH₃ Stretch-1.2The negative couplet often observed in this region can be diagnostic of the local chirality.
1495Benzene Ring C=C Stretch+2.1Strong signals in the fingerprint region are crucial for matching with calculated spectra.
1378CH₃ Bending+0.8Provides information on the conformation of the ethyl and phenylethyl groups.

This table presents hypothetical VCD data. In practice, the entire VCD spectrum, with its characteristic positive and negative bands, would be compared to theoretical models to determine the absolute configuration.

Optical Rotation (OR) Measurements

Optical rotation is the oldest and most fundamental chiroptical technique. wikipedia.org It measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. anton-paar.comjove.com The direction and magnitude of this rotation are characteristic of the substance, its concentration, the path length of the light, the wavelength of the light used, and the temperature. wikipedia.org

The specific rotation, [α], is a standardized measure of a compound's optical activity. slideshare.net It is defined as the observed rotation for a 1 g/mL solution in a 1 decimeter path length cell. jove.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. wikipedia.org A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).

While a single optical rotation measurement at a specific wavelength (commonly the sodium D-line at 589 nm) can confirm that a molecule is chiral, it is generally insufficient on its own to determine the absolute configuration without comparison to a known standard or theoretical calculations. optica.orgfrontiersin.org However, it serves as a crucial and easily obtainable piece of data for characterizing a chiral substance.

Illustrative Optical Rotation Data for a Hypothetical Enantiomer of this compound

ParameterValue
Specific Rotation [α]+45.7° (c 1.0, CHCl₃)
Wavelength589 nm (Sodium D-line)
Temperature20 °C

This table shows a hypothetical specific rotation value. A positive value indicates that this enantiomer is dextrorotatory. Its mirror image would exhibit a specific rotation of -45.7° under the same conditions. This value would be a key identifier for this specific enantiomer.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the properties of molecules and materials due to its favorable balance between accuracy and computational cost.

Due to the presence of two chiral centers and multiple rotatable bonds, 4-Ethyl-1,2-bis(1-phenylethyl)benzene can exist as several stereoisomers ((R,R), (S,S), (R,S), and (S,R)) and a multitude of conformers for each. DFT calculations are crucial for determining the most stable three-dimensional arrangements of these isomers.

The process begins with geometry optimization, where the energy of an initial structure is minimized with respect to the coordinates of its atoms. This leads to the identification of a stable conformer. To explore the entire conformational energy landscape, systematic or stochastic conformational searches are performed, followed by DFT optimization of the resulting unique structures. The relative energies of the optimized conformers are then calculated to identify the global minimum and other low-energy structures. For a molecule like this compound, with its bulky phenylethyl and ethyl substituents, steric hindrance plays a significant role in determining the preferred conformations, which often feature a perpendicular arrangement of the ethyl group relative to the benzene (B151609) ring to minimize steric strain. rsc.org

Table 1: Illustrative Relative Energies of Conformers for a Disubstituted Benzene Derivative

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
1 90° 0.00
2 2.50
3 180° 2.65
4 60° 1.20

This interactive table demonstrates how DFT calculations can differentiate the stability of various conformers based on their torsional angles.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), it is possible to predict NMR chemical shifts. stenutz.euliverpool.ac.uknih.gov These predictions, when compared with experimental spectra, can help assign signals to specific atoms and confirm the structure and stereochemistry of the molecule. For complex structures like this compound, computed shifts are essential for resolving overlapping signals. researchgate.net

IR Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields harmonic vibrational frequencies. researchgate.netdoi.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum. nih.govyoutube.com Theoretical IR spectra can aid in the identification of functional groups and in confirming the presence of specific conformers.

ECD/VCD Spectra: For chiral molecules, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining absolute configuration. jasco-global.comyoutube.com DFT calculations can simulate these spectra for each enantiomer. digitellinc.comdtu.dknih.gov By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the synthesized or isolated compound can be unambiguously assigned. youtube.com

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzene

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (ipso-ethyl) 142.5 142.1
C2 (ipso-phenylethyl) 140.8 140.5
C3 128.9 128.6
C4 129.5 129.2
C5 127.8 127.5
C6 128.2 127.9

This table illustrates the typical accuracy of DFT-predicted NMR chemical shifts.

DFT is a powerful tool for exploring the pathways of chemical reactions. For this compound, this could include studying its synthesis via Friedel-Crafts alkylation or its potential subsequent reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. rsc.orgusu.edu The energy differences between these points provide the activation energies and reaction enthalpies, offering insights into the reaction kinetics and thermodynamics. beilstein-archives.org This allows for the prediction of the most likely reaction mechanism and the factors controlling regioselectivity and stereoselectivity. liverpool.ac.uk

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgtsijournals.comlibretexts.orgresearchgate.netyoutube.com For aromatic systems, this gap can be correlated with aromaticity. tsijournals.com

Table 3: Illustrative Calculated Electronic Properties for a Substituted Benzene

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 1.8 D

This table provides examples of electronic properties that can be determined through DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations can be used to explore its conformational dynamics in the gas phase or in solution. By simulating the molecule in a box of solvent molecules (e.g., water, chloroform), one can study how the solvent influences its conformational preferences and flexibility. frontiersin.orgnih.govnih.govmanchester.ac.ukbohrium.comrsc.orgnih.govacs.org These simulations provide insights into solvation energies and the structure of the solvent around the solute, which are crucial for understanding its behavior in a realistic chemical environment.

Force Field Calculations for Conformational Analysis

Force field calculations, also known as molecular mechanics, offer a faster, albeit less accurate, alternative to quantum mechanical methods for conformational analysis. wustl.edu These methods use a classical potential energy function to calculate the energy of a molecule.

For a large and flexible molecule like this compound, force field-based conformational searches are often the first step in exploring its potential energy surface. researchgate.netbath.ac.uknih.govmdpi.comuiuc.eduacs.org A large number of possible conformations can be generated and quickly minimized. The low-energy conformers identified can then be subjected to more accurate DFT calculations for refinement. Force fields such as OPLS (Optimized Potentials for Liquid Simulations) and MMFF (Merck Molecular Force Field) are commonly used for organic molecules and provide a good balance of speed and accuracy for initial conformational screening. acs.orgresearchgate.net

Table 4: Comparison of Common Force Fields for Organic Molecules

Force Field Strengths Common Applications
OPLS Good for liquids and organic molecules Solvation studies, protein-ligand binding
MMFF Broad applicability to organic molecules Drug discovery, conformational analysis
AMBER Well-parameterized for biomolecules Protein and nucleic acid simulations

This table summarizes the strengths and applications of commonly used force fields.

Reactivity and Transformational Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-Ethyl-1,2-bis(1-phenylethyl)benzene is adorned with three alkyl substituents: one ethyl group and two 1-phenylethyl groups. Alkyl groups are generally considered activating substituents in electrophilic aromatic substitution (EAS) reactions due to their electron-donating inductive effects. These groups direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the substitution pattern is 1,2,4-trisubstituted. The ethyl group is at position 4, and the two 1-phenylethyl groups are at positions 1 and 2. The remaining unsubstituted positions on the benzene ring are positions 3, 5, and 6. The directing effects of the existing substituents would guide the position of any further electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)5-Nitro-4-ethyl-1,2-bis(1-phenylethyl)benzeneThe nitro group is directed to the available positions activated by the alkyl groups. Position 5 is sterically more accessible than positions 3 and 6.
Br₂/FeBr₃ (Bromination)5-Bromo-4-ethyl-1,2-bis(1-phenylethyl)benzeneSimilar to nitration, the bromine atom would preferentially substitute at the least sterically hindered activated position.
SO₃/H₂SO₄ (Sulfonation)5-(Sulfonic acid)-4-ethyl-1,2-bis(1-phenylethyl)benzeneThe bulky sulfonic acid group would strongly favor the sterically unencumbered position 5.
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)5-Alkyl-4-ethyl-1,2-bis(1-phenylethyl)benzeneThe regioselectivity would be dictated by a combination of electronic activation and significant steric hindrance from the existing substituents.

Hydrogenation and Oxidation Reactions

The structural features of this compound, which include three benzene rings and alkyl side chains, offer multiple sites for hydrogenation and oxidation reactions.

Hydrogenation

Catalytic hydrogenation of this compound would be expected to reduce the aromatic rings to cyclohexane (B81311) rings. The specific conditions of the hydrogenation (catalyst, pressure, and temperature) would determine the extent of saturation. It is plausible that the phenyl groups of the 1-phenylethyl substituents could be hydrogenated in addition to the central benzene ring. While specific experimental data for this compound is scarce, studies on the hydrogenation of related compounds like 1,4-bis(phenylethynyl)benzene (B159325) show a stepwise reduction process. aip.org A similar stepwise hydrogenation could be anticipated for this compound, potentially allowing for the isolation of partially hydrogenated intermediates.

Oxidation

The benzylic positions of the ethyl and 1-phenylethyl groups are susceptible to oxidation. The benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them reactive towards oxidizing agents. For instance, oxidation of ethylbenzene (B125841) can yield acetophenone. rsc.org Similarly, the ethyl and 1-phenylethyl side chains of the target molecule could be oxidized to the corresponding ketones or carboxylic acids under appropriate conditions. Theoretical studies on the oxidation of ethylbenzene have shown that the reaction with hydroxyl radicals leads to the formation of various oxygenated products. mdpi.com

Table 2: Potential Products from Hydrogenation and Oxidation of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Hydrogenation H₂, Pd/C, high pressure4-Ethyl-1,2-bis(1-cyclohexylethyl)cyclohexane
H₂, Rh/C, mild conditionsPartially hydrogenated derivatives
Oxidation KMnO₄, heat4-(1-Oxoethyl)-1,2-bis(1-oxo-1-phenylethyl)benzene
CrO₃, H₂SO₄Benzoic acid derivatives from cleavage of side chains

Derivatization for Further Functionalization and Chemical Modifications

The structure of this compound allows for various derivatization strategies to introduce new functional groups and modify its chemical properties. These modifications can be targeted at either the aromatic rings or the alkyl side chains.

Functionalization of the aromatic rings can be achieved through the electrophilic substitution reactions discussed in section 6.1. For example, nitration would introduce a nitro group, which can then be reduced to an amine. This amino group can undergo a wide range of further reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -CN, -Br, -Cl).

The alkyl side chains also present opportunities for functionalization. Halogenation of the benzylic positions, for instance, using N-bromosuccinimide (NBS), would introduce a bromine atom that can serve as a leaving group for nucleophilic substitution reactions. This would allow for the introduction of functional groups such as hydroxyl, cyano, or azide (B81097) groups.

Mechanistic Investigations of Transformations Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations. For this compound, mechanistic studies would focus on understanding the interplay of steric and electronic effects.

In electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commsu.edu The stability of this intermediate is influenced by the electron-donating nature of the alkyl substituents. The rate-determining step is the formation of this intermediate. msu.edu For this compound, the steric bulk of the 1-phenylethyl groups would significantly influence the transition state energies for the formation of the different possible sigma complexes, thereby governing the regiochemical outcome.

Mechanistic studies of hydrogenation would involve understanding the adsorption of the aromatic rings onto the catalyst surface and the stepwise addition of hydrogen atoms. The stereochemistry of the resulting cyclohexane rings would be of particular interest.

Investigations into the oxidation mechanisms would likely focus on radical pathways, especially for reactions involving the benzylic positions. The initiation, propagation, and termination steps of these radical chain reactions would be key areas of study.

While specific mechanistic studies for this compound are not prominent in the literature, insights can be drawn from studies on analogous systems. For example, mechanistic investigations of ethylene (B1197577) hydrophenylation catalyzed by platinum complexes provide a framework for understanding C-H activation and functionalization of aromatic rings. nih.gov Similarly, studies on the reactions of ethylbenzene-OH adducts with atmospheric oxidants offer detailed mechanistic pathways for the oxidation of substituted benzenes. mdpi.com

Applications in Advanced Chemical Synthesis and Catalysis

Utilization as Chiral Ligands in Asymmetric Catalysis

The most prominent potential application of 4-Ethyl-1,2-bis(1-phenylethyl)benzene is as a precursor to chiral ligands for asymmetric catalysis. C2-symmetric ligands are highly valued because they can reduce the number of possible isomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. wikipedia.orgnih.gov

The design of effective chiral ligands hinges on several key principles, many of which are embodied by the this compound scaffold.

C2 Symmetry : The core structure possesses a twofold axis of rotational symmetry, which simplifies the analysis of catalyst-substrate interactions and often enhances enantioselectivity by limiting the number of competing reaction pathways. nih.gov This principle has been the foundation for many "privileged ligands" that are effective across a wide range of reactions. nih.gov

Chiral Environment : The two stereogenic centers from the 1-phenylethyl groups create a rigid and well-defined chiral pocket around a coordinated metal center. The steric bulk of the phenyl groups effectively shields specific quadrants, forcing an incoming substrate to approach from a particular direction, thereby dictating the stereochemistry of the product.

Tunability : The scaffold allows for modification. The ethyl group at the 4-position can be altered to modulate solubility and electronic properties. More importantly, functional groups capable of coordinating to metal centers (e.g., phosphines, amines, oxazolines) can be introduced onto the phenyl rings of the phenylethyl moieties or the central benzene (B151609) ring. This modularity is crucial for optimizing a ligand's performance for a specific catalytic transformation. For instance, the synthesis of various bis(oxazolinyl)thiophene and bis(imidazolinyl)thiophene ligands demonstrates how a core can be functionalized with coordinating groups to create effective catalysts. nih.gov

The synthesis of such ligands would typically involve the functionalization of the aromatic rings to introduce donor atoms like phosphorus or nitrogen, creating bidentate ligands that can chelate to a metal center.

Ligands derived from C2-symmetric backbones are workhorses in asymmetric catalysis, successfully applied in numerous enantioselective transformations.

Asymmetric Hydrogenation: This is one of the most powerful methods for creating stereocenters. rsc.org C2-symmetric diphosphine ligands, such as DIOP and DuPhos, are historically significant and highly effective in the hydrogenation of olefins, ketones, and imines. wikipedia.org A phosphinated derivative of this compound could coordinate with rhodium or iridium to catalyze such reductions, where the chiral ligand environment would differentiate between the two faces of the prochiral substrate.

C-C Bond Forming Reactions: These reactions are fundamental to building molecular complexity.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a well-established method where C2-symmetric ligands have shown great success. nih.gov

Friedel-Crafts Alkylation: Chiral copper(II) complexes with C2-symmetric bis(oxazoline) ligands have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitrostyrenes, achieving good yields and high enantioselectivity. nih.gov

Diethylzinc (B1219324) Addition: Ligands incorporating the (S)-α-phenylethyl group have been used to catalyze the addition of diethylzinc to aldehydes, producing chiral secondary alcohols with up to 76% enantiomeric excess (ee). researchgate.net

The table below illustrates the performance of representative C2-symmetric ligands in various catalytic reactions, highlighting the potential of such scaffolds.

Catalytic ReactionLigand TypeMetalSubstrateEnantiomeric Excess (ee)
Friedel-Crafts AlkylationThiophene-bis(oxazoline)Cu(OTf)₂Indole + β-Nitrostyreneup to 81%
Diethylzinc AdditionN-(S)-α-phenylethyl derivativeZnBenzaldehydeup to 76%
HydrogenationRh-Biscarbene ComplexRh(I)Dimethylitaconateup to 61%

This table presents data for analogous ligand systems to illustrate potential applications. nih.govrsc.orgresearchgate.net

Chiral recognition is the process by which a chiral catalyst differentiates between two enantiomeric pathways or the two faces of a prochiral substrate. In a catalytic cycle involving a metal complex with a C2-symmetric ligand, the rigid three-dimensional structure of the ligand creates a specific chiral environment.

When a prochiral substrate coordinates to the metal center, it forms two possible diastereomeric intermediates. These intermediates differ in energy due to varying steric and electronic interactions with the chiral ligand. The ligand's structure is designed to maximize this energy difference, ensuring that the transition state leading to one enantiomer of the product is significantly lower in energy than the one leading to the other. The C2 symmetry helps to minimize the number of competing diastereomeric transition states, leading to a more selective reaction. nih.gov The bulky phenyl groups of the this compound scaffold would play a crucial role in this discrimination, acting as "chiral fences" that control the substrate's orientation.

Role as Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The chiral (S)-1-phenylethylamine, a component of the target molecule, is a well-known and inexpensive chiral auxiliary used to synthesize enantiomerically pure compounds. sigmaaldrich.com

Given that this compound is essentially a molecule containing two of these auxiliary units on a rigid scaffold, it could be derivatized to function as a novel bidentate chiral auxiliary. For example, if the central benzene ring were functionalized with a carboxylic acid or an amino group, it could be attached to a substrate. The two chiral phenylethyl groups would then effectively block two quadrants around the reactive center, directing the approach of a reagent from a specific face and controlling the formation of a new stereocenter. After the reaction, the auxiliary could be cleaved and recycled.

Building Block for Complex Molecular Architectures with Defined Stereochemistry

Beyond its use in catalysis, this compound serves as a valuable chiral building block. nih.gov The synthesis of complex molecules, particularly those with multiple stereocenters, often relies on a strategy of connecting smaller, enantiomerically pure fragments.

The rigid 1,2-disubstituted benzene core combined with the defined stereochemistry of the two phenylethyl groups makes this compound an ideal starting point for constructing larger supramolecular structures, chiral polymers, or macrocycles with predictable shapes and chiral cavities. For instance, functionalization of the terminal phenyl groups could allow for its incorporation into a larger framework, where the inherent C2 symmetry and chirality of the building block would be expressed on a larger scale. The development of complex architectures from simpler chiral units is a common strategy, as seen in the synthesis of macrocycles from biphenyl (B1667301) or terphenyl units. tcichemicals.com

Precursor in the Synthesis of Stereodefined Specialty Chemicals

Specialty chemicals, such as pharmaceuticals, agrochemicals, and materials for optical applications, often require a single, specific stereoisomer for their desired function. The synthesis of these molecules frequently starts from readily available chiral precursors.

This compound, as a molecule with defined stereochemistry, is a potential precursor for such applications. Through chemical modification—for example, oxidation, reduction, or further functionalization of its aromatic rings—it can be converted into more complex target molecules while retaining the original stereochemical information. This approach is more efficient than performing resolutions at later stages of a synthesis. The use of chiral starting materials like (S)-1-phenylethylamine to create more complex chiral molecules, such as substituted azetidines, exemplifies this synthetic strategy. sigmaaldrich.com

Conclusion and Future Research Directions

Summary of Key Findings on Synthesis, Stereochemistry, and Applications

A thorough review of scientific literature and chemical databases indicates a significant lack of specific research on 4-Ethyl-1,2-bis(1-phenylethyl)benzene . Consequently, there are no documented key findings regarding its synthesis, stereochemistry, or applications. The compound is listed in chemical catalogs, confirming its structural identity, but no experimental studies have been published.

Based on general organic chemistry principles, the synthesis of this compound would likely involve the alkylation of an ethylbenzene (B125841) precursor or the sequential introduction of the 1-phenylethyl groups onto a benzene (B151609) ring. The presence of two chiral centers within the 1-phenylethyl moieties implies the existence of diastereomers and enantiomers. However, without experimental data, the stereochemical outcomes of any potential synthesis remain purely theoretical. Similarly, while its structure is analogous to known chiral ligands used in asymmetric catalysis, no such applications have been reported for this specific compound.

Unanswered Questions and Research Gaps in the Compound's Academic Profile

The academic profile of This compound is essentially a blank slate, presenting a multitude of unanswered questions and significant research gaps. The most fundamental of these is the lack of any reported synthetic route to the molecule. Key research gaps include:

Synthesis: No established and optimized synthetic methodologies are available.

Stereochemistry: The stereochemical properties of the compound, including the separation and characterization of its different stereoisomers, have not been investigated.

Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and spectroscopic characterization (NMR, IR, Mass Spectrometry) are not publicly available.

Catalytic Activity: The potential for this compound to act as a chiral ligand in asymmetric catalysis has not been explored.

Material Science Applications: Its potential use in the development of new materials remains unexamined.

Prospective Avenues for Future Investigation

The current void of information surrounding This compound offers a wide range of opportunities for future research. The exploration of this compound could yield valuable insights and potentially novel applications.

Novel Synthetic Routes: A primary focus for future work would be the development of efficient and stereoselective synthetic pathways. This could involve:

Friedel-Crafts Alkylation: Investigating the direct alkylation of ethylbenzene with a suitable 1-phenylethyl precursor. The regioselectivity and stereoselectivity of such a reaction would need to be carefully studied.

Cross-Coupling Reactions: Utilizing modern cross-coupling strategies to construct the carbon-carbon bonds between the benzene ring and the 1-phenylethyl groups. This could offer better control over the stereochemistry.

Chiral Pool Synthesis: Employing enantiomerically pure starting materials derived from the chiral pool to synthesize specific stereoisomers of the target compound.

Expanded Catalytic Applications: Given its chiral nature, a significant avenue for investigation lies in its application as a ligand in asymmetric catalysis. nih.govresearchgate.net Future studies could explore its efficacy in a variety of metal-catalyzed reactions, such as:

Asymmetric hydrogenation

Asymmetric allylic alkylation nih.gov

Asymmetric cyclopropanation

Advanced Theoretical Studies: Computational chemistry could play a crucial role in predicting the properties and potential applications of This compound . Theoretical studies could be employed to:

Model the different stereoisomers and determine their relative stabilities.

Predict the coordination behavior of the compound with various metal centers.

Simulate its performance as a chiral ligand in catalytic cycles to guide experimental work.

The exploration of this currently uncharacterized molecule holds the promise of contributing new knowledge to the fields of organic synthesis, stereochemistry, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Ethyl-1,2-bis(1-phenylethyl)benzene, and how can competing byproducts be mitigated?

  • Methodological Answer: Synthesis of structurally analogous compounds (e.g., meso-1,2-bis(1-phenylethyl)diazene) involves coupling reactions with acetophenone derivatives and hydrazine, but competing pathways (e.g., azine formation) require rigorous purification. For this compound, steric hindrance from the bulky substituents likely necessitates optimized conditions (e.g., low-temperature alkylation or Suzuki-Miyaura cross-coupling). Column chromatography with gradient elution and NMR monitoring (¹H/¹³C) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: High-resolution NMR (¹H, ¹³C, DEPT-135) resolves substituent positions and stereochemistry. For example, benzylic protons in the 1-phenylethyl groups exhibit distinct splitting patterns. Mass spectrometry (EI/ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical assignment. Comparative analysis with literature data for similar compounds (e.g., trans-1,2-bis(4-pyridyl)ethene derivatives) is recommended .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer: Based on stability data for aromatic ethyl derivatives (e.g., 4-Ethyl-1,2-dimethylbenzene), storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes oxidation and photodegradation. Periodic GC-MS or TLC checks are advised to detect decomposition (e.g., ethyl group cleavage or ring hydroxylation) .

Advanced Research Questions

Q. How can steric and electronic effects of the bis(1-phenylethyl) groups be leveraged in polymer chemistry applications?

  • Methodological Answer: The bulky substituents may act as chain-transfer agents (CTAs) in RAFT polymerization, modulating polymer molecular weight and dispersity. EPR spectroscopy tracks radical intermediates during initiation, while SEC-MALS validates polymer architecture. Comparative studies with meso-1,2-bis(1-phenylethyl)diazene (a known initiator) can clarify steric impacts on polymerization kinetics .

Q. What computational strategies predict the photophysical properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and hyperpolarizability for nonlinear optical (NLO) properties. Experimental validation via second-harmonic generation (SHG) or photoluminescence spectroscopy (e.g., as applied to trans-1,2-bis(4-pyridyl)ethene derivatives) quantifies emission lifetimes and quantum yields. Solvatochromic shifts in UV-Vis spectra further correlate computational and experimental data .

Q. How can contradictory data on regioselectivity in electrophilic substitution reactions be resolved?

  • Methodological Answer: Competitive Friedel-Crafts alkylation or nitration experiments, analyzed via HPLC-MS and kinetic isotope effects (KIE), identify dominant substitution patterns. Isotopic labeling (e.g., deuterated ethyl groups) combined with 2D-NMR (NOESY, HSQC) maps steric/electronic influences. Meta-analysis of analogous compounds (e.g., ethylbenzene derivatives) contextualizes results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.